molecular formula C9H13NO3 B1589793 O-(2,4-Dimethoxybenzyl)hydroxylamine CAS No. 216067-66-2

O-(2,4-Dimethoxybenzyl)hydroxylamine

Cat. No.: B1589793
CAS No.: 216067-66-2
M. Wt: 183.2 g/mol
InChI Key: HNACNYOQQGUSRD-UHFFFAOYSA-N
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Description

O-(2,4-Dimethoxybenzyl)hydroxylamine is a chemical compound characterized by its unique structure, which includes a hydroxylamine group attached to a 2,4-dimethoxybenzyl moiety

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 2,4-dimethoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve the use of continuous flow reactors to enhance efficiency and control reaction parameters more precisely.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitro compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Oximes and nitro compounds.

  • Reduction: Amines.

  • Substitution: Benzyl derivatives.

Scientific Research Applications

Chemistry: O-(2,4-Dimethoxybenzyl)hydroxylamine is used as a protecting group in organic synthesis, particularly for the protection of hydroxyl groups in complex molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents. Industry: Its applications extend to the chemical industry, where it is used in the synthesis of various intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of O-Benzoylhydroxylamines involves the formation of carbon-nitrogen bonds via electrophilic amination reaction. This reaction has been used in transition metal-catalyzed C–N bond construction, which is an attractive approach for the synthesis of various organic molecules and pharmaceuticals .

Comparison with Similar Compounds

  • O-(3,4-Dimethoxybenzyl)hydroxylamine: Similar structure but with a different position of methoxy groups on the benzene ring.

  • O-(2,6-Dimethoxybenzyl)hydroxylamine: Another positional isomer with distinct chemical properties.

Uniqueness: O-(2,4-Dimethoxybenzyl)hydroxylamine is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

O-[(2,4-dimethoxyphenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-8-4-3-7(6-13-10)9(5-8)12-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNACNYOQQGUSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CON)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471658
Record name O-(2,4-Dimethoxybenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216067-66-2
Record name O-(2,4-Dimethoxybenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2,4-dimethoxybenzyl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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